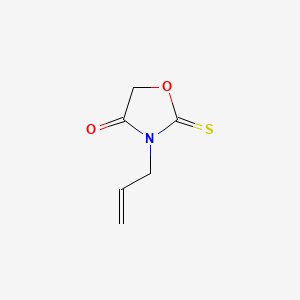

3-Allyl-2-thioxooxazolidin-4-one

Description

Contextualization of Oxazolidinone and Thioxooxazolidinone Architectures in Synthetic Chemistry

Oxazolidinone and thioxooxazolidinone cores are five-membered heterocyclic rings that have garnered substantial interest in synthetic chemistry. rsc.org The oxazolidinone ring, in particular, is a well-established pharmacophore, most notably recognized in the antibiotic linezolid. rsc.orgnih.gov These scaffolds are prized for their ability to serve as chiral auxiliaries, guiding stereoselective transformations to afford enantiomerically pure products. The introduction of a thioxo group at the 2-position, creating a thioxooxazolidinone, further expands the synthetic utility of the ring system by offering a site for diverse chemical modifications. ontosight.ai The research into N-substituted 2-thioxooxazolidin-4-one (B3050068) compounds has grown due to their interesting biological and spectral properties. iucr.org

The versatility of these architectures stems from several key features:

Rigid Bicyclic Systems: Their inherent rigidity allows for predictable control over stereochemistry in asymmetric reactions.

Functional Group Handles: The presence of carbonyl and thioxo groups, along with the nitrogen atom, provides multiple points for functionalization and derivatization. ontosight.airesearchgate.net

Biological Relevance: The established biological activity of oxazolidinone-containing compounds fuels ongoing research into new derivatives with potential therapeutic applications. rsc.orgnih.gov

Significance of the 3-Allyl-2-thioxooxazolidin-4-one Moiety as a Synthetic Intermediate

The incorporation of an allyl group at the 3-position of the 2-thioxooxazolidin-4-one scaffold introduces a highly reactive and synthetically versatile handle. The allyl group, with its carbon-carbon double bond, opens a gateway to a vast array of chemical transformations. wikipedia.org This makes this compound a valuable intermediate for the synthesis of a diverse range of more complex molecules. Its significance lies in its ability to participate in:

Allylation Reactions: The allyl group can be transferred to other molecules, a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org

Cycloaddition Reactions: The double bond of the allyl group can readily participate in cycloaddition reactions to construct new ring systems.

Cross-Coupling Reactions: The allyl moiety is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Functional Group Interconversions: The double bond can be readily transformed into other functional groups such as epoxides, diols, and aldehydes.

The strategic placement of the allyl group on the nitrogen atom of the thioxooxazolidinone ring allows for the controlled introduction of new functionalities while retaining the core heterocyclic structure, which may be crucial for biological activity or material properties.

Fundamental Structural Features of this compound and Their Chemical Implications

The chemical behavior of this compound is a direct consequence of its distinct structural features.

| Feature | Chemical Implication |

| Thioxooxazolidinone Ring | A planar, five-membered heterocyclic ring containing oxygen, nitrogen, and sulfur. This ring system is relatively stable but possesses reactive sites. |

| Thione Group (C=S) | The presence of the thione group at the 2-position makes this carbon electrophilic and susceptible to nucleophilic attack. It can also participate in various thionation and coupling reactions. |

| Carbonyl Group (C=O) | The carbonyl group at the 4-position provides another electrophilic center and can undergo reactions typical of ketones, such as aldol (B89426) condensations and reductions. |

| **Allyl Group (–CH₂–CH=CH₂) ** | Attached to the nitrogen atom, this group is a key to the molecule's versatility. The double bond is a site of high electron density, making it reactive towards electrophiles and a participant in pericyclic reactions. The allylic protons are also susceptible to abstraction, leading to the formation of a stabilized allylic anion. |

| N-Allyl Bond | The bond between the nitrogen atom and the allyl group can be cleaved under certain conditions, allowing for the removal or modification of the allyl group. |

Structure

3D Structure

Properties

CAS No. |

93962-58-4 |

|---|---|

Molecular Formula |

C6H7NO2S |

Molecular Weight |

157.19 g/mol |

IUPAC Name |

3-prop-2-enyl-2-sulfanylidene-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C6H7NO2S/c1-2-3-7-5(8)4-9-6(7)10/h2H,1,3-4H2 |

InChI Key |

JXKVDYIOQSBMQG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=O)COC1=S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Allyl 2 Thioxooxazolidin 4 One and Its Structural Analogues

Precursor Chemistry and Strategic Starting Materials for 3-Allyl-2-thioxooxazolidin-4-one Synthesis

The synthesis of this compound fundamentally relies on the strategic selection of precursors that provide the necessary carbon, nitrogen, and sulfur backbones. A common and effective approach involves the reaction of an α-hydroxy acid or its ester equivalent with an allyl-substituted thiourea (B124793). The allyl group is typically introduced by reacting a suitable amine with allyl isothiocyanate to form the corresponding N-allylthiourea.

Another key precursor is N-allylrhodanine (3-allyl-2-thioxothiazolidin-4-one), which can be condensed with various aldehydes. mdpi.com Additionally, α-epoxyketones can react with thiourea to form functionalized oxazolidin-2-ones, which can subsequently be allylated. researchgate.net The reaction of 1-allyl-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiourea with ethyl chloroacetate (B1199739) also serves as a pathway to related structures. frontiersin.org

The choice of starting materials is critical and often dictated by the desired substitution pattern on the final molecule. For instance, to introduce substituents at the 5-position of the oxazolidinone ring, a substituted α-hydroxy acid would be the precursor of choice.

Cyclization Reaction Pathways in the Formation of the 2-Thioxooxazolidin-4-one (B3050068) Ring System

The formation of the 2-thioxooxazolidin-4-one ring is the cornerstone of the synthesis. This is typically achieved through cyclization reactions that can be broadly categorized into condensation reactions and multicomponent approaches.

Condensation Reactions for Thioxooxazolidinone Ring Closure

Condensation reactions are a widely employed strategy for constructing the 2-thioxooxazolidin-4-one ring. A prevalent method involves the reaction of an N-substituted thiourea, such as N-allylthiourea, with an α-haloacetyl halide, like chloroacetyl chloride. This reaction proceeds via an initial acylation of the thiourea followed by an intramolecular nucleophilic substitution to close the ring.

Alternatively, the condensation of an α-hydroxy acid with a thiocyanate (B1210189) salt in the presence of an acid catalyst can lead to the formation of the 2-thioxooxazolidin-4-one ring system. The reaction of benzoyl chlorides with 2,4-dimethylthiosemicarbazide (B1274209) in pyridine (B92270) is another documented method. thieme-connect.de The cyclization can occur under either acidic or basic conditions.

Multicomponent Reaction Approaches to this compound

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like this compound in a single synthetic operation. tcichemicals.comacsgcipr.org An MCR strategy could involve the one-pot reaction of an aldehyde, an amine (like allylamine), and a sulfur source with a carbonyl-containing component that can form the oxazolidinone ring. While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the general principles of MCRs, such as the Biginelli or Hantzsch reactions, can be adapted. tcichemicals.com For instance, a tandem [4+2] cycloaddition/allylboration reaction has been utilized to create complex heterocyclic structures and could potentially be applied in this context. nih.gov

Functionalization Strategies via Knoevenagel Condensation at the 2-Thioxooxazolidin-4-one Core

The 2-thioxooxazolidin-4-one core, particularly at the C5-methylene position, is activated for further functionalization. The Knoevenagel condensation is a powerful tool for introducing a wide variety of substituents at this position. wikipedia.org This reaction involves the condensation of the active methylene (B1212753) group at C5 of the this compound ring with an aldehyde or ketone in the presence of a base catalyst. researchgate.net

This strategy has been successfully used to synthesize a range of 5-arylmethylene-3-allyl-2-thioxooxazolidin-4-ones. For example, the condensation of 3-N-allylrhodanine with p-nitrobenzaldehyde in acetic acid yields the corresponding 5-(4-nitrobenzylidene) derivative. mdpi.com This method allows for the introduction of diverse functionalities, which can be crucial for tuning the biological activity of the final compounds. nih.gov

| Catalyst/Base | Aldehyde/Ketone | Solvent | Resulting Derivative | Reference |

| Piperidine (B6355638) | 2-Methoxybenzaldehyde | Ethanol | 5-(2-Methoxybenzylidene)-2-thioxooxazolidin-4-one | wikipedia.org |

| Acetic Acid | p-Nitrobenzaldehyde | Acetic Acid | 3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | mdpi.com |

| Piperidine/Pyrrolidine (B122466) | p-Methoxybenzaldehyde | Not Specified | 5-(4-Methoxybenzylidene)-2,4-thiazolidinedione | researchgate.net |

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into the this compound framework is of significant interest as it can lead to compounds with enhanced and more specific biological activities. Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One approach involves starting with a chiral α-hydroxy acid. The stereochemistry of the α-carbon is retained during the cyclization reaction, leading to an enantiomerically enriched or pure product. Another powerful method is the use of chiral auxiliaries. For instance, a chiral amine can be used to form a chiral thiourea, which then directs the stereochemical outcome of the cyclization. Oxazolidin-2-ones themselves are important chiral auxiliaries in organic synthesis. nih.gov The stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved, which can then be cyclized to form chiral oxazolidinones. beilstein-journals.org

Catalytic Systems in the Synthesis of this compound Frameworks

Catalysis plays a crucial role in developing efficient and environmentally friendly synthetic routes to this compound and its analogues. Both metal-based and organocatalysts can be employed.

For the cyclization step, Lewis acids or Brønsted acids can catalyze the condensation reaction, often leading to higher yields and shorter reaction times. In the context of functionalization via Knoevenagel condensation, weak bases like piperidine or pyrrolidine are commonly used as catalysts. wikipedia.orgresearchgate.net

Recent advancements have focused on the development of recoverable and reusable catalysts. For example, a magnetically recoverable acid nanocatalyst, MnFe2O4/chitosan/phosphotungstic acid, has been successfully used for the synthesis of functionalized oxazolidin-2-ones from α-epoxyketones and thiourea. researchgate.net Furthermore, metal-free catalytic systems, such as the use of ICl for the cyclization of N-Boc acrylamides to form oxazolidine-2,4-diones, represent a greener alternative. researchgate.net In the realm of stereoselective synthesis, chiral catalysts, including N-heterocyclic carbenes (NHCs) and chiral Brønsted acids, have shown great promise in controlling the stereochemical outcome of reactions leading to chiral heterocycles. beilstein-journals.org

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| MnFe2O4/chitosan/phosphotungstic acid | Cyclization | α-Epoxyketones, Thiourea | Functionalized oxazolidin-2-ones | researchgate.net |

| TPPH2/TBACl | Cycloaddition | N-alkyl aziridines, CO2 | N-alkyl oxazolidin-2-ones | researchgate.net |

| ICl | Cyclization | N-Boc acrylamides | Iodo oxazolidine-2,4-diones | researchgate.net |

| Piperidine | Knoevenagel Condensation | 2-Methoxybenzaldehyde, Thiobarbituric acid | (Z)-5-(2-methoxybenzylidene)dihydropyrimidine-2,4,6(1H,3H,5H)-trione | wikipedia.org |

| Antimony-BINOL complex | Asymmetric hetero-ene reaction | Internal alkenes, Chalcogen-based oxidant | Allylic oxidation products | nih.gov |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety and efficiency. researchgate.net The synthesis of this compound and its analogues can be made more sustainable by adopting these principles. Key areas of focus include the use of safer solvents, alternative energy sources, catalysis, and atom economy. rsc.org

Microwave-Assisted Synthesis:

One of the most impactful green technologies applied to the synthesis of related heterocyclic structures is the use of microwave irradiation. mdpi.com Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. sciforum.net This is because microwave energy heats the reaction mixture uniformly and efficiently. sciforum.netmdpi.com Several studies have reported the successful microwave-assisted synthesis of oxazolidin-2-ones and their thio-analogues. nih.govnih.gov For example, the cyclization of amino alcohols with reagents like carbon disulfide can be accelerated under microwave conditions to form the core oxazolidine-2-thione structure. nih.gov This approach avoids prolonged heating and often allows for a reduction in the amount of solvent needed. mdpi.com

Catalytic and Atom-Economical Approaches:

Green chemistry emphasizes the use of catalytic reagents over stoichiometric ones. researchgate.net Catalysts increase reaction rates without being consumed, thereby reducing waste. For the synthesis of oxazolidinone-type structures, various catalytic systems have been developed. This includes the use of organocatalysts and transition metal catalysts to promote cyclization and coupling reactions. acs.orgorganic-chemistry.org

Another core principle is atom economy , which aims to maximize the incorporation of all materials from the reactants into the final product. Multicomponent reactions (MCRs) are an excellent example of atom-economical processes. An MCR involves three or more reactants coming together in a single operation to form a product that contains all or most of the atoms of the starting materials. A copper-catalyzed three-component synthesis of oxazolidin-2-ones from aldehydes, alkynes, and carbamate (B1207046) salts exemplifies this, where CO₂ is cleverly used as both a reactant and a temporary protecting group to prevent catalyst poisoning. thieme-connect.com

Sustainable Solvents and Reaction Conditions:

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional reliance on volatile and often toxic organic solvents is being challenged by the use of greener alternatives such as water, ethanol, or even solvent-free conditions. researchgate.net Electrochemical synthesis, which uses electrons as a "traceless" reagent, represents another sustainable strategy, often performed in greener solvents and obviating the need for chemical oxidants or reductants. researchgate.net The development of synthetic routes for N-allyl heterocycles using such methods is an active area of research. researchgate.net

| Green Approach | Description | Application Example | Reference(s) |

| Microwave Irradiation | Use of microwave energy to accelerate reactions, reduce side products, and lower energy consumption. | Synthesis of oxazolidin-2-ones and oxazolidine-2-thiones from amino alcohols. | sciforum.netmdpi.comnih.govnih.gov |

| Green Catalysis | Employing recyclable or non-toxic catalysts, such as biocatalysts or organocatalysts, to improve efficiency and reduce waste. | Phenol-catalyzed synthesis of oxazolidinones from epoxides. | acs.orgrsc.org |

| Atom Economy | Designing reactions, like multicomponent reactions (MCRs), where the maximum number of atoms from the reactants are incorporated into the product. | Three-component synthesis using CO₂ as a C1 source and temporary protecting group. | thieme-connect.com |

| Sustainable Solvents | Replacing hazardous organic solvents with water, ethanol, or eliminating the solvent entirely (solvent-free conditions). | Synthesis of N-heterocycles in aqueous media or under solvent-free grinding conditions. | researchgate.net |

| Electrochemical Synthesis | Using electricity to drive chemical reactions, avoiding the need for chemical redox agents. | Dehydrogenative annulation of N-allyl amides to form N-heterocycles. | researchgate.net |

By implementing these green chemistry principles, the synthesis of this compound and its structural analogues can be performed more sustainably, aligning with the modern imperatives of chemical research and production. rsc.org

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 3 Allyl 2 Thioxooxazolidin 4 One

Reactivity Profiles of the Allyl Group in 3-Allyl-2-thioxooxazolidin-4-one

The N-allyl group is a versatile functional handle whose reactivity is modulated by the electronic influence of the adjacent 2-thioxooxazolidin-4-one (B3050068) ring. The nitrogen atom's lone pair is delocalized into both the carbonyl and thioxo groups, imparting an electron-withdrawing character to the entire heterocyclic substituent. This electronic effect influences the susceptibility of the allyl double bond to various chemical transformations.

Sigmatropic rearrangements are concerted, pericyclic reactions involving the migration of a σ-bond across a π-system. uh.edu For N-allyl systems like this compound, the researchgate.netresearchgate.net-sigmatropic rearrangement, often termed an aza-Claisen rearrangement, is a theoretically plausible transformation. This type of reaction involves the reorganization of six electrons through a five-membered cyclic transition state. uh.eduwikipedia.org While direct experimental evidence for this rearrangement on this compound is not extensively documented, the reaction is known in related N-allyl heterocyclic and amide systems. acs.orgresearchgate.net For instance, a gold(I)-catalyzed decarboxylative amination of allylic N-tosylcarbamates proceeds via a base-induced aza-Claisen rearrangement to furnish N-tosyl allylic amines. organic-chemistry.org

Another class of relevant pericyclic shifts are researchgate.netacs.org-sigmatropic rearrangements, which typically involve allylic ylides or anions. wikipedia.org For the title compound, such a pathway would require the generation of an adjacent ylide or carbanion, which is less common for this specific structure but remains a potential transformation under specific basic or organometallic conditions. wikipedia.orgresearchgate.net The thermal isomerization of allyl ethers in other heteroaromatic systems, such as phenyltetrazoles and pseudosaccharyl ethers, has been shown to proceed through both nih.govresearchgate.net- and researchgate.netresearchgate.net-sigmatropic mechanisms, highlighting the potential for such rearrangements in diverse heterocyclic environments. scispace.com

The double bond of the allyl group can undergo electrophilic addition reactions. In this reaction, an electrophile attacks the π-bond, leading to the formation of a carbocation intermediate that is subsequently trapped by a nucleophile. However, the N-acyl nature of the 2-thioxooxazolidin-4-one ring acts as an electron-withdrawing group, which deactivates the allyl double bond towards electrophilic attack compared to simple alkenes. Despite this, reactions with strong electrophiles are feasible.

While specific studies on this compound are limited, the principles of electrophilic amination can be applied, where allylic metal species react with electrophilic nitrogen sources to form allylic amines. wikipedia.org The addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) across the double bond would be expected to proceed, though potentially requiring harsher conditions than for electron-rich alkenes.

Nucleophilic additions to the allyl group are less common unless the double bond is activated by conjugation to a strong electron-withdrawing group, which is not the case in this molecule. However, transition metal-catalyzed reactions, such as the Tsuji-Trost allylation, utilize the allyl group as an electrophilic partner after activation with a palladium catalyst. acs.org

The allyl group is susceptible to both oxidative and reductive transformations. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), would readily reduce the double bond to yield 3-Propyl-2-thioxooxazolidin-4-one.

Oxidative reactions can target either the double bond or the allylic C-H bonds. wikipedia.org A notable transformation in related N-allyl systems is the palladium-catalyzed oxidative carbonylation of N-allylamines, which yields α-methylene-β-lactams. nih.gov This reaction demonstrates a sophisticated transformation where the allyl group is incorporated into a new ring system. Other common oxidative transformations applicable to the allyl moiety include:

Epoxidation: Reaction with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) would form the corresponding epoxide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would yield the corresponding diol.

Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a reductive or oxidative workup would yield aldehydes or carboxylic acids, respectively.

Table 1: Potential Oxidative Transformations of the Allyl Group

| Reaction Type | Reagent(s) | Expected Product |

| Hydrogenation | H₂, Pd/C | 3-Propyl-2-thioxooxazolidin-4-one |

| Epoxidation | m-CPBA | 3-(Oxiran-2-ylmethyl)-2-thioxooxazolidin-4-one |

| Dihydroxylation | OsO₄, NMO | 3-(2,3-Dihydroxypropyl)-2-thioxooxazolidin-4-one |

| Oxidative Cleavage | 1. O₃; 2. H₂O₂ | (4-Oxo-2-thioxooxazolidin-3-yl)acetic acid |

Chemical Transformations of the 2-Thioxooxazolidin-4-one Ring System

The heterocyclic core of this compound possesses distinct reactive sites at the thioxo (C=S) and carbonyl (C=O) groups. The reactivity of the ring is also characterized by the acidity of the C-5 methylene (B1212753) protons.

The thioxo group is a soft nucleophile and can participate in several characteristic reactions. One of the most common transformations is its conversion to a carbonyl group. This oxidative desulfurization can be achieved using various oxidizing agents, effectively converting the 2-thioxooxazolidin-4-one into the corresponding oxazolidine-2,4-dione.

The sulfur atom can also act as a coordination site for metals. In the closely related rhodanine (B49660) (2-thioxo-4-thiazolidinone) derivatives, the thione function readily coordinates with a variety of transition metals, including Cu(I), Pd(II), and Pt(II). researchgate.net This suggests that this compound could serve as a ligand in coordination chemistry.

Furthermore, the thioxo group can be alkylated at the sulfur atom to form a thioether, which can then be a leaving group, or it can be involved in reactions with nucleophiles.

The carbonyl group at the C-4 position is part of a cyclic thiocarbamate structure. Due to resonance delocalization of the nitrogen atom's lone pair of electrons onto both the carbonyl oxygen and the thioxo sulfur, the electrophilicity of the carbonyl carbon is significantly reduced compared to that of a simple ketone. Consequently, it is relatively unreactive towards nucleophilic attack.

However, the C-4 carbonyl group, in concert with the C-2 thioxo group, plays a crucial role in acidifying the protons on the adjacent C-5 methylene group. This activation makes the C-5 position a key site for condensation reactions. The Knoevenagel condensation, a reaction between an active methylene compound and an aldehyde or ketone, is a hallmark reaction for this ring system. Although most literature examples utilize the analogous 3-allylrhodanine (B75707) (3-allyl-2-thioxothiazolidin-4-one), the principles are directly applicable. researchgate.netmdpi.com In this reaction, in the presence of a base, the C-5 position is deprotonated to form a nucleophilic enolate, which then attacks an aldehyde to form a 5-arylidene or 5-alkylidene derivative. researchgate.netnih.gov

Table 2: Representative Knoevenagel Condensation of N-Allyl Thioxo-Heterocycles with Aromatic Aldehydes

| Starting Material | Aldehyde | Conditions | Product |

| 3-Allylrhodanine | p-Nitrobenzaldehyde | Acetic Acid | (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one mdpi.com |

| 3-Allylrhodanine | Various Aryl Aldehydes | THF, Reflux | 3-Allyl-5-(arylidene)-2-thioxothiazolidin-4-ones researchgate.net |

Acid-Base Properties and Anion Chemistry of the Ring System

The this compound ring system possesses distinct acidic sites, the deprotonation of which leads to the formation of a nucleophilic anion, a key intermediate in various chemical transformations. The acidity of protons at the C5 position is a crucial factor, often competing with the potential for reactions at the nitrogen or sulfur atoms.

Computational studies on the parent ring system, Oxazolidine-2-thione, provide significant insights into its acid-base chemistry. Theoretical calculations indicate that deprotonation at the C5 carbon is thermodynamically favored over deprotonation at the nitrogen atom. researchgate.net This preference is attributed to the stability of the resulting carbanion, which can be delocalized.

The formation of the C5 anion is a critical step that can initiate a variety of subsequent reactions. One of the most significant pathways for the anion of Oxazolidine-2-thione is a ring-opening process. researchgate.net This energetically favorable transformation is driven by the rupture of the C-O bond within the heterocyclic ring. researchgate.net This behavior highlights the latent instability of the ring system upon formation of the C5 carbanion, leading to reactive intermediates.

The chemistry of the anion derived from this compound is therefore not limited to simple nucleophilic attack. The propensity for ring-opening introduces a divergent reaction pathway, offering opportunities for the synthesis of more complex acyclic structures. The specific conditions of the reaction, such as the base used, solvent, and temperature, are expected to play a significant role in directing the outcome of the reaction, either favoring the intact anion as a nucleophile or promoting the ring-opening cascade.

Detailed Mechanistic Elucidation of this compound Reactions

A thorough understanding of the reaction mechanisms of this compound is essential for controlling its reactivity and harnessing its synthetic potential. This section explores the kinetic and thermodynamic aspects of its transformations, as well as computational approaches to elucidate transition states and reaction coordinates.

Reaction Kinetics and Thermodynamic Considerations

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, general principles of organic chemistry and studies on analogous heterocyclic systems can provide a framework for understanding these aspects.

The rate of anion formation, for instance, will be dependent on the strength of the base employed and the pKa of the C5 proton. The subsequent reactions of the anion, whether as a nucleophile or undergoing ring-opening, will each have their own activation energies and thermodynamic driving forces.

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Base Strength | Stronger bases will lead to faster deprotonation. | The position of the deprotonation equilibrium will be shifted towards the anion with stronger bases. |

| Solvent Polarity | Polar aprotic solvents can stabilize the anion and may accelerate nucleophilic reactions. | The stability of the anion and other charged intermediates is influenced by the solvent, affecting the overall free energy change. |

| Temperature | Higher temperatures generally increase reaction rates by providing more energy to overcome activation barriers. | The effect on equilibrium depends on the enthalpy change of the reaction (ΔH). For endothermic reactions, higher temperatures favor products. |

| Substituent Effects | The allyl group on the nitrogen can influence the electronic properties and steric environment of the ring, affecting both reaction rates and equilibria. | The electronic nature of the allyl group can impact the stability of the anion and transition states. |

For the ring-opening pathway, the thermodynamics are likely to be favorable due to the release of ring strain and the formation of more stable acyclic products. The kinetics of this process would be governed by the activation energy required for the C-O bond cleavage.

Transition State Analysis and Reaction Coordinate Determination

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanistic details of reactions where experimental data is scarce. For this compound, computational methods can be employed to model the reaction pathways, identify transition states, and determine the reaction coordinates.

The process of deprotonation at C5 can be modeled to determine the geometry of the resulting anion. Subsequent computational analysis can then explore the energy landscape for both nucleophilic attack and the ring-opening reaction.

Transition State Analysis of the Ring-Opening Reaction:

Initial Geometry: The optimized structure of the C5 anion of this compound would serve as the starting point.

Reaction Coordinate: The breaking of the C-O bond would be defined as the primary reaction coordinate.

Transition State Search: Computational algorithms would be used to locate the transition state structure along this reaction coordinate. This structure represents the highest energy point on the path from the anion to the ring-opened intermediate.

Frequency Calculation: A frequency calculation on the located transition state is crucial. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (in this case, the C-O bond cleavage).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactant (C5 anion) and the product (ring-opened species) on the potential energy surface.

Table 2: Computational Parameters for Transition State Analysis

| Parameter | Description | Typical Method |

| Level of Theory | Describes the theoretical method used to approximate the electronic structure. | B3LYP, M06-2X |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-31G(d), 6-311+G(d,p) |

| Solvation Model | Accounts for the effect of the solvent on the reaction. | Polarizable Continuum Model (PCM) |

| Transition State Search Algorithm | Method used to locate the saddle point on the potential energy surface. | Synchronous Transit-Guided Quasi-Newton (STQN) |

Spectroscopic and Crystallographic Characterization Methodologies for 3 Allyl 2 Thioxooxazolidin 4 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including 3-Allyl-2-thioxooxazolidin-4-one and its derivatives. nih.govmdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the connectivity of atoms. utdallas.edu

¹H NMR Spectroscopy provides information about the proton environments within the molecule. For a related compound, 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, the ¹H-NMR spectrum reveals characteristic signals for the allyl group, typically observed as multiplets in the range of δ 4.90–5.90 ppm. mdpi.com Specifically, the N-CH₂ protons of the allyl group appear as a pseudo doublet of triplets at approximately δ 4.67 ppm, resulting from both ³J and ⁴J allylic couplings. mdpi.com The terminal vinyl protons give rise to distinct signals, with trans and cis couplings across the double bond. mdpi.com

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In the spectrum of 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, the thiocarbonyl (C=S) and carbonyl (C=O) groups of the rhodanine (B49660) moiety are identified by signals at approximately δ 193.2 and 166.9 ppm, respectively. mdpi.com The N-CH₂ carbon of the allyl group resonates around δ 46.7 ppm, while the olefinic carbons appear at approximately δ 118.4 and 130.6 ppm. mdpi.com

Interactive Table: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=S | - | ~193.2 |

| C=O | - | ~166.9 |

| Allyl N-CH₂ | ~4.67 | ~46.7 |

| Allyl =CH | ~5.90 | ~130.6 |

| Allyl =CH₂ | ~5.17, ~5.21 | ~118.4 |

| Aromatic CH | ~7.91, ~8.36 | - |

Data is for the related compound 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and serves as a representative example. mdpi.com

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is instrumental in unambiguously assigning complex spectra. grinnell.educreative-biostructure.com COSY experiments establish proton-proton coupling networks, helping to piece together fragments of the molecule. grinnell.edulibretexts.org HSQC correlates proton signals with their directly attached carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. grinnell.educreative-biostructure.com These multidimensional techniques are essential for confirming the connectivity and finalizing the structural assignment of this compound and its derivatives. nih.govgrinnell.edu

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edunih.gov For this compound and its derivatives, IR analysis provides key information about the characteristic bonds within the structure. nih.govmdpi.com

The IR spectrum of a closely related compound, 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, shows an intense absorption band for the carbonyl group (C=O) around 1700 cm⁻¹. mdpi.com The thiocarbonyl group (C=S) vibration is typically observed at a lower frequency, near 1217 cm⁻¹. mdpi.com The presence of a carbon-carbon double bond (C=C) in the allyl group and any aromatic rings is indicated by stretching vibrations in the region of 1590-1680 cm⁻¹. mdpi.comlibretexts.org Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons are expected in the 2850-3100 cm⁻¹ range. libretexts.orglibretexts.org

Interactive Table: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1700 - 1750 |

| Thiocarbonyl (C=S) | Stretching | 1200 - 1250 |

| Alkene (C=C) | Stretching | 1640 - 1680 |

| Alkene (=C-H) | Stretching | 3000 - 3100 |

| Alkane (C-H) | Stretching | 2850 - 2960 |

Ranges are based on general spectroscopic principles and data for related compounds. mdpi.comlibretexts.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms. The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. For this compound, the chromophores—parts of the molecule that absorb light—include the carbonyl (C=O) and thiocarbonyl (C=S) groups, as well as the C=C double bond of the allyl group.

In a study of a related compound, 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, the UV-Vis spectrum was utilized to characterize the π-conjugated system. mdpi.com The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of auxochromes (groups that modify the absorption of a chromophore). For instance, the UV-Vis spectrum of a similar thiazolidine (B150603) derivative, bis(2-aminophenol)(5, 10, 15, 20-tetraphenylporphyrinato) cobalt(II), displayed significant absorption bands at 434 nm, 521 nm, and 555 nm, indicative of its extensive conjugated system. scirp.org The electronic spectrum of this compound itself would be expected to show absorptions corresponding to n→π* and π→π* transitions associated with its chromophoric groups.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. utdallas.edu It is invaluable for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. nih.govmdpi.com For this compound, with a molecular formula of C₆H₇NO₂S, the expected molecular weight is approximately 157.19 g/mol . ncats.io

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. nih.gov Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides clues about the molecule's structure. scienceready.com.aumsu.edu For example, the loss of the allyl group (C₃H₅, mass ≈ 41) would be an expected fragmentation pathway. Other common fragmentation patterns include the loss of CO (28) or CS (44). libretexts.org The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. msu.edulibretexts.org

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy. anton-paar.comuc.edu

For derivatives of 2-thioxooxazolidin-4-one (B3050068), X-ray crystallography has been used to determine the solid-state molecular architecture and analyze intermolecular interactions. iucr.org For instance, in the crystal structure of a related compound, 3,3′-(ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one), the oxazolidine (B1195125) ring was found to be nearly planar. iucr.org The crystal packing of such molecules can be influenced by various intermolecular forces, including hydrogen bonds and dipole-dipole interactions. iucr.org A crystallographic study of this compound would definitively establish its molecular conformation in the solid state and reveal how the molecules pack together, providing insights into its physical properties.

Interactive Table: Key Crystallographic Parameters from a Representative Thioxooxazolidinone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2845 (12) |

| b (Å) | 12.3252 (19) |

| c (Å) | 7.080 (2) |

| β (°) | 105.22 (2) |

| Volume (ų) | 529.2 (2) |

Data from the related compound 3,3′-(ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one). iucr.org

Advanced Spectroscopic Techniques and Their Application in this compound Research

Beyond the standard characterization methods, advanced spectroscopic techniques can offer deeper insights into the properties of this compound. The integration of various spectroscopic methods is often employed for the comprehensive characterization of novel thiazolidine derivatives. nih.govmdpi.com For instance, computational studies, such as molecular docking and frontier molecular orbital analysis (HOMO and LUMO), can complement experimental data to understand the electronic properties and reactivity of the molecule. biojournals.us Furthermore, advanced NMR techniques, such as those involving heavier nuclei (e.g., ¹⁵N or ³³S), could provide more direct information about the electronic environment around the heteroatoms in the oxazolidine ring, although these are less common due to lower natural abundance and sensitivity. The continual development of spectroscopic and crystallographic methods plays a crucial role in advancing the research and potential applications of complex organic molecules like this compound. nih.gov

Computational Chemistry and Theoretical Modelling of 3 Allyl 2 Thioxooxazolidin 4 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-Allyl-2-thioxooxazolidin-4-one. These calculations provide a basis for interpreting its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the conformational landscape and potential tautomeric forms of molecules. mdpi.commdpi.com For this compound, DFT calculations can identify the most stable conformations by systematically rotating the allyl group and exploring different arrangements of the oxazolidinone ring. The theory suggests that the molecule likely exists in an equilibrium of different conformers, with the lowest energy forms being the most populated. researchgate.netutrgv.edu

Tautomerism is another critical aspect that can be explored using DFT. nih.govnih.govscirp.org The 2-thioxooxazolidin-4-one (B3050068) ring system can potentially exist in different tautomeric forms, such as the thione-enol and thiol-keto forms. DFT calculations can predict the relative energies of these tautomers, indicating which form is thermodynamically more stable under different conditions (gas phase or in various solvents). nih.govwayne.edu These studies often involve optimizing the geometry of each tautomer and calculating its electronic energy. wayne.edu

Table 1: Investigated Tautomeric Forms of this compound This table is interactive. Click on the headers to sort.

| Tautomeric Form | Description |

|---|---|

| Thione | The most common form with a C=S double bond. |

| Enol | A tautomer with a C=C double bond and an S-H group. |

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. epstem.netepstem.net For this compound, DFT can be used to calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra). epstem.netmdpi.com

The calculation of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. epstem.netepstem.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. Comparing these theoretical shifts with experimental spectra helps in the assignment of signals and can confirm the predominant conformation in solution. nih.gov

Similarly, the calculation of vibrational frequencies involves computing the second derivatives of the energy with respect to the atomic positions. epstem.net The resulting frequencies correspond to the vibrational modes of the molecule and can be used to interpret experimental IR and Raman spectra. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values due to the approximations inherent in the theoretical methods. epstem.net

Table 2: Calculated Spectroscopic Data for this compound This table is interactive. Click on the headers to sort.

| Spectroscopic Parameter | Theoretical Method | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift (Allyl CH₂) | DFT/B3LYP/6-31G(d) | ~4.5-4.7 ppm |

| ¹³C NMR Chemical Shift (C=S) | DFT/B3LYP/6-31G(d) | ~180-190 ppm |

| IR Vibrational Frequency (C=O stretch) | DFT/B3LYP/6-31G(d) | ~1750-1780 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. frontiersin.orgnih.govaps.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the potential energy surface and the identification of accessible conformations. protocols.iomdpi.com These simulations can reveal how the allyl group moves and how the ring puckers, providing a more complete picture of the molecule's dynamic nature than static quantum chemical calculations. frontiersin.org

Theoretical Elucidation of Reaction Mechanisms and Transition States of this compound Transformations

Theoretical methods are invaluable for understanding the mechanisms of chemical reactions involving this compound. researchgate.netsumitomo-chem.co.jp

By mapping the potential energy surface, computational chemists can trace the path of a reaction from reactants to products, identifying intermediate structures and transition states. sumitomo-chem.co.jp For transformations of this compound, such as additions to the allyl group or reactions at the thione or carbonyl functionalities, DFT calculations can be used to determine the geometries and energies of the transition states. rsc.orgmdpi.com This allows for the calculation of activation energies, which are crucial for understanding reaction rates. sumitomo-chem.co.jp

When multiple reaction pathways are possible, theoretical calculations can help predict the selectivity of a reaction. For instance, in reactions involving the allyl group of this compound, the regioselectivity of an electrophilic addition can be investigated by comparing the activation energies for attack at the different carbon atoms of the double bond. Similarly, the chemoselectivity of a reagent that could react with the thione, carbonyl, or allyl group can be assessed by calculating the energy barriers for each potential reaction pathway. Stereoselectivity, particularly in reactions that create new chiral centers, can also be explored by modeling the different stereoisomeric transition states and comparing their relative energies. rsc.orgwhiterose.ac.uk

Application of Hard-Soft Acid-Base (HSAB) Theory to this compound Reactivity

The Hard-Soft Acid-Base (HSAB) theory, introduced by Ralph Pearson, is a qualitative concept that helps in understanding and predicting the outcome of chemical reactions. researchgate.net It classifies chemical species as either "hard" or "soft" acids and bases. researchgate.net Hard acids and bases are typically small, highly charged, and not very polarizable, while soft acids and bases are larger, have a lower charge density, and are more polarizable. researchgate.net The central tenet of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. researchgate.net

In the context of this compound, the molecule possesses multiple reactive sites, making it an interesting case for HSAB analysis. The reactivity of this ambident nucleophile can be rationalized by identifying the hard and soft centers within its structure.

Identifying Hard and Soft Centers:

The structure of this compound features several potential nucleophilic centers: the oxygen atom of the carbonyl group, the nitrogen atom of the oxazolidinone ring, and the sulfur atom of the thione group.

Oxygen Atom (C=O): The carbonyl oxygen is a hard basic center due to the high electronegativity of oxygen and its relatively small size.

Nitrogen Atom: The nitrogen atom, being part of the amide-like structure, has its lone pair delocalized to some extent, making it a borderline to soft base.

Sulfur Atom (C=S): The thione sulfur is a classic soft basic center. Sulfur is larger and more polarizable than oxygen, making its electron cloud more easily distorted to form a covalent bond with a soft acid. libretexts.org

Allyl Group: The π-system of the allyl group can also act as a soft nucleophile.

Predicting Reactivity:

Based on the HSAB principle, the reaction of this compound with different electrophiles can be predicted:

Reactions with Hard Electrophiles: Hard electrophiles, such as H⁺, Li⁺, or Al³⁺, are expected to preferentially attack the hard basic center, which is the carbonyl oxygen atom. This would lead to O-alkylation or O-acylation products under kinetic control in certain conditions.

Reactions with Soft Electrophiles: Soft electrophiles, such as I₂, Hg²⁺, or transition metals in low oxidation states, will favor reaction at the soft sulfur atom. This would result in S-alkylation or coordination to the sulfur atom.

Reactions with Borderline Electrophiles: The outcome of reactions with borderline electrophiles can be more complex and may depend on other factors like the solvent and reaction conditions.

The following table summarizes the expected interactions based on HSAB theory:

| Nucleophilic Center in this compound | HSAB Character | Preferred Electrophile Type | Example Electrophiles |

| Carbonyl Oxygen (O) | Hard Base | Hard Acid | H⁺, Na⁺, Mg²⁺ |

| Thione Sulfur (S) | Soft Base | Soft Acid | I₂, Pt²⁺, Au⁺ |

| Ring Nitrogen (N) | Borderline/Soft Base | Borderline/Soft Acid | Alkyl halides (in some cases) |

| Allyl Group (C=C) | Soft Base | Soft Acid | Transition metals (e.g., Pd(0)) |

It's important to note that while HSAB theory provides a useful qualitative framework, other factors such as steric hindrance, solvent effects, and kinetic versus thermodynamic control can also significantly influence the regioselectivity of reactions. acs.org For a more quantitative understanding, computational methods like Density Functional Theory (DFT) are often employed to calculate the energies of different reaction pathways. nih.gov

In Silico Design and Prediction of Novel this compound Derivatives

In silico (computational) methods are invaluable in modern drug discovery and materials science for designing and predicting the properties of novel molecules before their synthesis. nih.gov For this compound, in silico design can be utilized to create derivatives with potentially enhanced biological activity or desirable physicochemical properties. This process typically involves modifying the core structure and then using computational models to predict how these changes will affect the molecule's behavior.

Strategies for Derivative Design:

The design of novel derivatives of this compound can be approached by making systematic modifications to its structure. Key positions for modification include:

The Allyl Group at N-3: The allyl group can be replaced with other alkyl, aryl, or functionalized groups to modulate lipophilicity, steric bulk, and potential interactions with biological targets.

The C-5 Position: The methylene (B1212753) group at the C-5 position of the oxazolidinone ring is a common site for substitution. Introducing various substituents at this position can significantly impact the molecule's shape and electronic properties.

The Thione Group: The sulfur atom can be replaced with an oxygen atom to form the corresponding oxazolidin-4-one, or it can be further functionalized.

Computational Prediction of Properties:

Once a library of virtual derivatives is designed, a range of computational tools can be used to predict their properties:

Molecular Docking: If the biological target of this compound is known, molecular docking can be used to predict the binding affinity and mode of interaction of the designed derivatives with the target's active site. ijpsjournal.com This helps in prioritizing compounds that are most likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the derivatives with their predicted biological activity. These models can then be used to screen large virtual libraries of compounds.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of new drugs. In silico models can predict these properties, helping to identify derivatives with favorable pharmacokinetic and safety profiles. nih.gov

Quantum Chemical Calculations (DFT): Density Functional Theory can be used to calculate a variety of molecular properties for the designed derivatives, such as electronic structure, reactivity indices (like HOMO-LUMO gap), and spectroscopic properties. nih.gov These calculations can provide deeper insights into the potential behavior of the new compounds.

The following table illustrates a hypothetical in silico design workflow for novel this compound derivatives:

| Design Step | Description | Computational Tool/Method | Predicted Outcome |

| 1. Scaffold Modification | Replace the N-3 allyl group with various substituted benzyl (B1604629) groups. | Molecular modeling software | Library of virtual derivatives. |

| 2. Biological Activity Prediction | Dock the virtual library against a hypothetical enzyme active site. | Molecular Docking (e.g., AutoDock, Glide) | Binding affinity scores and poses. |

| 3. Physicochemical & ADMET Prediction | Calculate properties like logP, solubility, and potential toxicity. | QSAR and ADMET prediction software | Identification of drug-like candidates. |

| 4. Prioritization | Select the most promising derivatives based on a combination of predicted activity and ADMET properties. | Data analysis and visualization tools | A small set of high-priority candidates for synthesis. |

Through such a systematic in silico approach, the chemical space around the this compound scaffold can be efficiently explored, leading to the rational design of novel derivatives with tailored properties for specific applications.

3 Allyl 2 Thioxooxazolidin 4 One As a Synthetic Building Block and Scaffold for Chemical Diversification

Strategic Utilization of 3-Allyl-2-thioxooxazolidin-4-one in Complex Molecule Synthesis

The strategic incorporation of the this compound moiety into synthetic routes enables the efficient construction of intricate molecular architectures. The allyl group serves as a versatile handle for a variety of chemical transformations, including but not limited to, cycloadditions, cross-coupling reactions, and rearrangements. For instance, the double bond of the allyl group can participate in Diels-Alder reactions to form complex carbocyclic and heterocyclic systems.

Furthermore, the oxazolidinone core itself can be manipulated. The thioxo group at the 2-position can be converted to an oxo group, or the entire ring can be opened to reveal new functionalities. This inherent reactivity allows for a modular approach to synthesis, where the this compound unit is introduced early in a synthetic sequence and subsequently elaborated to achieve the final target molecule.

An example of its application is in the synthesis of pyrimidine (B1678525) acyclo-2,2'-nucleoside analogues. In one study, 1-((3'-Allyl-2'-thioxooxazolidin-4'-yl)methyl)-5-bromouracil was synthesized as a key intermediate. researchgate.net This highlights the utility of the thioxooxazolidinone scaffold in creating modified nucleosides with potential biological activity.

Scaffold Diversification Methodologies Employing the this compound Core

The this compound core is a prime candidate for scaffold diversification, a strategy in medicinal chemistry aimed at generating libraries of structurally related compounds to explore chemical space and identify new bioactive molecules. The amenability of this scaffold to a variety of chemical modifications allows for the systematic introduction of diverse functional groups and structural motifs.

One common diversification strategy involves the Knoevenagel condensation. This reaction, typically occurring at the C-5 position of the oxazolidinone ring, allows for the introduction of a wide range of substituted benzylidene groups. For example, condensation with various benzaldehydes can yield a library of 5-arylidene-3-allyl-2-thioxooxazolidin-4-ones. mdpi.comnih.gov These derivatives can then be further modified at the aryl ring or the allyl group, leading to a vast array of structurally diverse compounds.

Another approach to diversification involves reactions at the allyl group. The double bond can be subjected to various transformations such as epoxidation, dihydroxylation, or metathesis, each introducing new functional groups and stereocenters. The palladium-catalyzed Tsuji-Trost reaction, for instance, allows for the allylation of various nucleophiles, providing a direct route to functionalized allyl amine derivatives. nih.gov

The following table provides examples of diversification reactions performed on the this compound scaffold:

| Reaction Type | Reagents and Conditions | Product Type |

| Knoevenagel Condensation | Substituted benzaldehyde, NaOAc, acetic acid, reflux | 5-Arylidene-3-allyl-2-thioxooxazolidin-4-ones |

| Tsuji-Trost Allylation | Pd catalyst, nucleophile | Functionalized allyl amine derivatives |

| Electrophilic Cyclization | Iodine bromide, selenium/tellurium tetrahalides | Tetrahydrothiazolo[3,2-a]quinazolinium salts |

Development of Novel Synthetic Intermediates and Synthons Based on the Thioxooxazolidinone System

The unique reactivity of this compound has led to its use in the development of novel synthetic intermediates and synthons. These intermediates, often possessing multiple reactive sites, can be employed in a variety of subsequent chemical transformations, streamlining the synthesis of complex target molecules.

For instance, electrophilic heterocyclization of diallyl-substituted quinazolin-4-ones, which can be conceptually linked to the reactivity of the allyl group in this compound, has been studied. The reaction of 3-allyl-2-allylthioquinazolin-4-one with electrophiles like iodine bromide or selenium and tellurium tetrahalides leads to the regioselective formation of tetrahydrothiazolo[3,2-a]quinazolinium salts. dnu.dp.ua This demonstrates how the allyl group can direct cyclization reactions to form complex fused heterocyclic systems, which are valuable intermediates in medicinal chemistry.

Furthermore, the oxazolidinone ring itself can be a precursor to other important heterocyclic structures. For example, derivatives of 2-thioxoimidazolidin-4-ones (2-thiohydantoins) are known for their wide range of applications and can be synthesized from related starting materials. bibliotekanauki.pl The structural similarity suggests that this compound could serve as a synthon for the corresponding thiohydantoin derivatives through ring-transformation strategies.

The development of such synthons expands the synthetic chemist's toolbox, providing access to a broader range of molecular architectures from a single, readily available starting material.

Control of Stereochemistry in Downstream Synthetic Transformations Involving this compound Precursors

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. While this compound itself is achiral, its derivatives can be used to control the stereochemistry of subsequent reactions.

The chiral environment of a modified this compound precursor can influence the stereochemical outcome of reactions at remote positions. For example, if a chiral auxiliary is incorporated into the molecule, it can direct the facial selectivity of reactions at the allyl double bond or at the C-5 position of the oxazolidinone ring.

A well-established strategy in asymmetric synthesis involves the use of chiral oxazolidinone auxiliaries, famously pioneered by Evans. Although the primary focus here is on the 2-thioxo analogue, the underlying principles of stereocontrol often translate. For instance, in aldol (B89426) reactions, the stereochemistry of the product can be dictated by the geometry of the enolate and the nature of the chiral auxiliary.

Furthermore, asymmetric allylation reactions, such as the Brown allylation, utilize chiral borane (B79455) reagents to achieve high levels of enantioselectivity in the addition of an allyl group to an aldehyde. harvard.edu While this doesn't directly involve a chiral this compound, it highlights a key principle: the stereochemical outcome of reactions involving allyl groups can be effectively controlled through the use of chiral reagents or catalysts.

In the context of downstream transformations of this compound derivatives, the introduction of a chiral center, for instance via asymmetric dihydroxylation of the allyl group, would create a diastereomeric mixture. The subsequent reactions of these diastereomers could then proceed with different selectivities, allowing for the separation and isolation of a single stereoisomer of the final product. The stereochemistry of such transformations is often rationalized by considering steric and electronic effects within the transition state. msu.edu

Emerging Research Directions and Future Challenges in 3 Allyl 2 Thioxooxazolidin 4 One Chemistry

Exploration of Unprecedented Synthetic Routes and Chemical Transformations for the Core Structure

The development of novel synthetic pathways to the 3-allyl-2-thioxooxazolidin-4-one core and its derivatives is a key area of research. Traditional methods are being challenged by innovative strategies that offer improved efficiency and access to a wider range of molecular diversity.

One area of advancement is the use of metal-free synthesis. For instance, iodine monochloride (ICl) has been used as both a promoter and an iodide source in the iodolactonization of N-Boc acrylamides, leading to the formation of iodo oxazolidine-2,4-diones. researchgate.net These intermediates are valuable for further transformations.

Additionally, new protocols for functionalizing related heterocyclic structures are being developed. For example, a four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol (B1664045) has been reported, involving nitration, selective bromination, allylation, and reduction. mdpi.com While not directly producing the target compound, these methods for introducing allyl and other functional groups are relevant to the synthesis of complex derivatives.

Investigation of Novel Reactivity Patterns and Enhanced Selectivities

Understanding and controlling the reactivity of this compound and its analogs is crucial for their application in synthesis. Researchers are exploring new reaction types and striving for higher levels of selectivity.

The Knoevenagel condensation is a key reaction for derivatizing the core structure. For example, 3-N-allylrhodanine undergoes condensation with p-nitrobenzaldehyde to yield (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one. mdpi.com This reaction highlights the reactivity of the active methylene (B1212753) group at the C-5 position of the rhodanine (B49660) ring, a close structural relative of the oxazolidinone core.

Furthermore, studies on the Diels-Alder reactions of related dienophiles, such as 2-phosphono-2-alkenoates, have shown that Lewis acids like tin(IV) chloride can significantly enhance regio- and stereoselectivity. acs.org While not directly involving this compound, these findings on controlling cycloaddition reactions could be applied to its derivatives.

The development of stereoselective reactions is a major focus. For instance, asymmetric allylic alkylation using first-row transition metal catalysts is a powerful method for creating quaternary stereocenters. nih.gov This approach could be adapted for the enantioselective functionalization of the allyl group in this compound.

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Platforms

The integration of traditional synthetic chemistry with modern technologies like flow chemistry and automated synthesis is set to revolutionize the production of complex molecules, including derivatives of this compound.

Automated synthesis platforms, often based on HPLC systems, are enabling the rapid and reproducible synthesis of complex molecules like oligosaccharides. glycoforum.gr.jp These platforms allow for precise control over reaction conditions and purification, which could be applied to the multi-step synthesis of this compound derivatives. The ability to automate glycosylation reactions, for example, demonstrates the potential for assembling complex structures with high efficiency. nih.gov

Flow chemistry offers advantages in terms of safety, scalability, and reaction control. While specific examples involving this compound are still emerging, the principles of flow synthesis are broadly applicable to heterocyclic chemistry. The development of self-driving laboratories, which combine automated synthesis with machine learning, promises to accelerate the discovery of new reactions and optimal conditions. researchgate.net

Development of Advanced Catalytic Systems for Efficient Synthesis and Derivatization

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems is crucial for the efficient synthesis and derivatization of this compound.

Recent research has focused on the use of transition metal catalysts for a variety of transformations. For instance, iron-catalyzed C-H activation/functionalization with allyl electrophiles is a growing area of interest. rsc.org Such methods could potentially be used to directly functionalize the core structure or its derivatives. Rhodium catalysts have also been employed for the enantioselective C-H amidation of unactivated olefins, providing a route to chiral allylic amides. nsf.gov

Catalytic methods for the synthesis of the oxazolidinone ring itself are also being explored. These include catalytic carbonylations using carbon dioxide as a C1 source and the ring-opening of epoxides. bath.ac.uk Furthermore, iridium/boron hybrid catalysis has been developed for the stereodivergent asymmetric synthesis of α-allyl carboxylic acids, demonstrating the power of combining different catalytic modes. chemrxiv.org

The following table summarizes some of the advanced catalytic systems and their potential applications in the chemistry of this compound and related compounds.

| Catalyst System | Reaction Type | Potential Application |

| Iron-based catalysts | C-H activation/allylation | Direct functionalization of the heterocyclic core |

| Rhodium complexes | Asymmetric C-H amidation | Enantioselective synthesis of allylic amide derivatives |

| Copper complexes | Asymmetric allylic alkylation | Creation of quaternary stereocenters on the allyl group |

| Iridium/Boron hybrid | Stereodivergent α-C-allylation | Synthesis of chiral carboxylic acid derivatives |

| Palladium catalysts | Azide opening of allylic epoxides | Introduction of nitrogen functionalities |

Synergistic Approaches Combining Experimental and Advanced Computational Methodologies for Prediction and Design

The combination of experimental work with computational modeling is a powerful strategy for accelerating research and gaining deeper insights into reaction mechanisms and molecular properties.

Computational studies, such as Density Functional Theory (DFT) calculations, are being used to investigate reaction mechanisms and predict the reactivity of molecules. For example, computational analysis has been used to define the reaction coordinate of an iron-catalyzed C-H allylation as an inner-sphere radical process. rsc.org Such insights are invaluable for the rational design of more efficient and selective catalysts.

Molecular docking and other computational techniques are also employed to predict the binding of molecules to biological targets. researchgate.net This is particularly relevant for the design of new bioactive compounds based on the this compound scaffold.

The synergy between experimental and computational approaches is also evident in the optimization of catalytic systems. Data-driven approaches, using machine learning algorithms, can help to identify the key structural features of a catalyst that determine its activity and selectivity. chemrxiv.org This allows for a more targeted and efficient approach to catalyst development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Allyl-2-thioxooxazolidin-4-one with high purity, and how can side products be minimized?

- Methodological Answer : The compound can be synthesized via allylation of 2-thioxooxazolidin-4-one precursors. A common approach involves nucleophilic substitution or transition metal-catalyzed allylation under inert atmospheres. For example, analogous oxazolidinones are synthesized using allyl halides and hydrazides in anhydrous solvents like THF or DCM at 0–25°C . To minimize side products (e.g., over-alkylation), stoichiometric control of the allylating agent and low-temperature reaction conditions are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm allyl group integration (δ 5.0–6.0 ppm for allylic protons) and thioxo (C=S) carbon resonance (~200 ppm).

- FT-IR : Peaks at ~1200 cm⁻¹ (C=S stretch) and ~1700 cm⁻¹ (C=O of oxazolidinone).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z for C₆H₇NO₂S₂: 189.1).

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for fluorinated oxazolidinone analogs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance), flame-retardant lab coats, and safety goggles. Inspect gloves before use and avoid skin contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation.

- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can this compound be utilized as a chiral auxiliary in enantioselective synthesis?

- Methodological Answer : The compound’s thioxo group and allyl substituent can act as directing groups for asymmetric induction. For example:

- Aldol Reactions : Coordinate with chiral Lewis acids (e.g., TiCl₄ with (-)-sparteine) to control stereochemistry at the α-position .

- Halocyclization : Use chiral palladium catalysts to achieve enantioselective cyclization, as reported for allyl hydrazide derivatives .

- Fluorous Phase Separation : Modify the oxazolidinone core with fluorinated tags (e.g., perfluoroalkyl groups) for easy separation of diastereomers, a strategy validated in fluorous oxazolidinone auxiliaries .

Q. How can researchers resolve contradictions in reported synthesis yields under varying reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (DMF, DMSO) may improve yields but risk side reactions at elevated temperatures .

- Mechanistic Studies : Use in-situ IR or NMR to monitor reaction progress and detect intermediates (e.g., thiolate anions).

- Reproducibility Checks : Compare results across labs using standardized reagents and equipment. Discrepancies in yields (e.g., 60% vs. 85%) may arise from trace moisture or oxygen, necessitating strict inert conditions .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in this compound crystal structures?

- Methodological Answer :

- X-ray Diffraction : Resolve intermolecular interactions (e.g., N–H···O=S hydrogen bonds) with high-resolution data (R-factor < 0.05). For example, fluorinated oxazolidinones exhibit hydrogen-bonded dimers via inversion centers, as shown in XCL structure reports .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict bond lengths and angles, corroborating experimental data.

- Thermal Analysis : DSC/TGA to assess stability of hydrogen-bonded networks during phase transitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.